molecular formula C7H13N3 B13296388 1-methyl-3-propyl-1H-pyrazol-4-amine

1-methyl-3-propyl-1H-pyrazol-4-amine

Cat. No.: B13296388
M. Wt: 139.20 g/mol
InChI Key: WGYQEVDEEFSBCV-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-1H-pyrazol-4-amine (CAS 1516207-30-9) is a high-purity chemical intermediate designed for advanced research and development. This compound features a molecular formula of C7H13N3 and an average molecular weight of 139.20 . As a member of the pyrazole chemical family, it serves as a versatile building block in medicinal chemistry and organic synthesis . Pyrazole derivatives are recognized for their significant presence in pharmacological research due to their wide spectrum of biological activities . A prominent application of this specific amine is its role as a key synthetic precursor in the preparation of more complex molecules. For instance, it is a critical intermediate in novel synthetic routes for 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide, a known building block in the development of active pharmaceutical ingredients . The structural motif of substituted pyrazoles is of immense interest in agrochemical and pharmaceutical discovery, with many commercial fungicides featuring the 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid amide scaffold demonstrating excellent antifungal activity by targeting succinate dehydrogenase (SDH) . Researchers can utilize this amine to explore structure-activity relationships or to synthesize novel compounds for various biological assays. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-methyl-3-propylpyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-4-7-6(8)5-10(2)9-7/h5H,3-4,8H2,1-2H3

InChI Key

WGYQEVDEEFSBCV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1N)C

Origin of Product

United States

Foundational & Exploratory

1-methyl-3-propyl-1H-pyrazol-4-amine PubChem CID

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-3-propyl-1H-pyrazol-4-amine

Part 1: Executive Summary & Identification

Topic: 1-Methyl-3-propyl-1H-pyrazol-4-amine CAS Registry Number: 1516207-30-9 Related PubChem CID: 3338044 (Note: CID 3338044 refers to the 5-carboxamide derivative, the primary commercial precursor).

Technical Abstract 1-Methyl-3-propyl-1H-pyrazol-4-amine (C₇H₁₃N₃) is a specialized heterocyclic building block utilized in medicinal chemistry, specifically in the synthesis of pyrazolo[4,3-d]pyrimidine-based pharmaceuticals. It is structurally significant as the decarboxylated core of the key Sildenafil (Viagra) intermediate. While the 5-carboxamide derivative (CID 3338044) is the dominant commercial form, the free amine (CAS 1516207-30-9) serves as a critical scaffold for fragment-based drug discovery (FBDD) targeting Janus kinases (JAK) and phosphodiesterases (PDE). This guide details its physicochemical profile, synthesis via decarboxylation, and role as a degradation impurity in GMP manufacturing.

Part 2: Chemical Profile & Properties

The molecule consists of a pyrazole ring substituted at the N1 position with a methyl group, the C3 position with a propyl chain, and the C4 position with a primary amine.

Property Data Notes
Chemical Name 1-Methyl-3-propyl-1H-pyrazol-4-amineIUPAC
CAS Number 1516207-30-9 Specific to the free amine
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Exact Mass 139.1109 Da
Physical State Pale yellow oil or low-melting solidHygroscopic
Solubility DMSO, Methanol, DCMLow water solubility (neutral form)
pKa (Calculated) ~4.5 (Conjugate acid of amine)Weakly basic amine
Key Impurity ID Sildenafil Impurity 3 (Decarboxylated)Degradant in Sildenafil synthesis
Related Precursor PubChem CID 3338044 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Part 3: Synthesis & Manufacturing Pathways

The synthesis of 1-methyl-3-propyl-1H-pyrazol-4-amine is rarely performed directly due to regioselectivity challenges in pyrazole formation. The standard industrial protocol involves the decarboxylation of the commercially available 5-carboxamide precursor.

Mechanism of Action (Synthesis)
  • Cyclocondensation: Reaction of diethyl oxalate with 2-pentanone yields the diketo-ester, which cyclizes with methylhydrazine.

  • Functionalization: The resulting pyrazole ester is nitrated/brominated and then amidated.

  • Decarboxylation (Target Synthesis): To isolate the C4-amine without the C5-carboxamide, the precursor undergoes hydrolysis followed by thermal decarboxylation.

Experimental Workflow Diagram

G cluster_0 Commercial Route (Sildenafil) Start Diethyl Oxalate + 2-Pentanone Inter1 Diketo Ester Intermediate Start->Inter1 Claisen Condensation (NaOEt) Inter2 1-Methyl-3-propyl -pyrazole-5-carboxylate Inter1->Inter2 Cyclization (MeNHNH2) Precursor 4-Nitro/Amino-5-Carboxamide (CID 3338044) Inter2->Precursor Nitration (HNO3) & Amidation Target 1-Methyl-3-propyl- 1H-pyrazol-4-amine (CAS 1516207-30-9) Precursor->Target 1. Hydrolysis 2. Thermal Decarboxylation (-CO2)

Caption: Synthetic pathway deriving the target amine (CAS 1516207-30-9) from the standard Sildenafil precursor via decarboxylation.

Detailed Protocol: Decarboxylation Route

Note: This protocol assumes starting from the carboxylic acid derivative of the precursor.

  • Hydrolysis: Dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (10 mmol) in 6M HCl (20 mL). Reflux for 4 hours to hydrolyze the amide to the carboxylic acid.

  • Decarboxylation: Evaporate solvent to dryness. Resuspend the residue in high-boiling solvent (e.g., diphenyl ether) and heat to 200°C for 30 minutes. The carboxylic acid group at C5 is labile and is lost as CO₂.

  • Isolation: Cool to room temperature. Dilute with diethyl ether and extract with 1M HCl. Basify the aqueous layer (pH 10) with NaOH and extract into DCM. Dry over MgSO₄ and concentrate to yield the target amine oil.

Part 4: Applications in Drug Development

Fragment-Based Drug Design (FBDD)

The 1-methyl-3-propyl-1H-pyrazol-4-amine scaffold is a "privileged structure" in kinase inhibition.

  • Binding Mode: The pyrazole nitrogens and the exocyclic amine serve as a bidentate hinge-binding motif in ATP-competitive inhibitors.

  • Vector: The C3-propyl group fills the hydrophobic pocket (Gatekeeper region) of enzymes like PDE5 and JAK1.

Impurity Marker in GMP Synthesis

In the production of Sildenafil (Viagra) and related PDE5 inhibitors, this amine is a critical Process-Related Impurity .

  • Origin: Over-heating of the reaction mixture during the saponification steps can lead to accidental decarboxylation of the pyrazole-5-carboxylic acid intermediate.

  • Regulatory Limit: Under ICH Q3A(R2), this impurity must be controlled to <0.15% in the final API.

Part 5: Analytical Characterization

Researchers characterizing this compound should expect the following spectral signatures.

Method Expected Signal Interpretation
¹H NMR (DMSO-d₆) δ 7.20 (s, 1H)C5-H (pyrazole ring proton, distinctive singlet)
δ 3.90 (br s, 2H)NH₂ (amine protons, exchangeable)
δ 3.70 (s, 3H)N-CH₃ (methyl group)
δ 2.40 (t, 2H), 1.60 (m, 2H), 0.90 (t, 3H)Propyl chain (triplet, multiplet, triplet)
LC-MS (ESI+) m/z 140.12 [M+H]⁺Base peak corresponding to protonated molecular ion
HPLC RT < PrecursorElutes earlier than the carboxamide (CID 3338044) on C18 columns due to loss of polar carbonyl.

Part 6: Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation; conversion to the hydrochloride salt (CAS 247584-10-7 for the carboxamide analog, likely similar for this amine) is recommended for long-term stability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra). In Synthesis of Essential Drugs (pp. 123-135). Elsevier. (Describes the carboxamide precursor synthesis).
  • European Chemicals Agency (ECHA). (2023). Registration Dossier for Pyrazole Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-methyl-3-propyl-1H-pyrazol-4-amine from 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 1-Methyl-3-Propyl-1H-Pyrazol-4-Amine via Regioselective Functionalization

Executive Summary & Strategic Rationale

The synthesis of 1-methyl-3-propyl-1H-pyrazol-4-amine is frequently approached via cyclization of acyclic precursors (e.g., hydrazine condensation with 1,3-dicarbonyls). However, supply chain constraints or specific isotopic labeling requirements often necessitate a late-stage functionalization approach starting from the commercially stable 4-nitropyrazole .

This Application Note details a high-integrity protocol for transforming 4-nitropyrazole into the target amine. The strategy bypasses the poor reactivity of the electron-deficient pyrazole ring using a Minisci-type radical alkylation , enabling the direct installation of the propyl chain onto the heteroaromatic core.

Key Challenges Addressed:

  • Inertness: The nitro group deactivates the ring toward Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: Controlling N-methylation vs. C-alkylation.

  • Safety: Managing energetic reagents (persulfates) in the radical alkylation step.

Retrosynthetic Analysis & Pathway Design

The synthesis is broken down into three distinct phases to maximize yield and purity.

  • Phase I (N-Methylation): Installation of the methyl group at N1. Since 4-nitropyrazole is symmetric, this step is regioconvergent.

  • Phase II (C-H Functionalization): Introduction of the propyl group via Silver-catalyzed oxidative decarboxylation (Minisci Reaction). This is the critical "value-add" step that avoids de novo ring construction.

  • Phase III (Nitro Reduction): Chemoselective reduction of the nitro group to the final amine.

SynthesisPathway SM 4-Nitropyrazole Step1 Phase I: N-Methylation SM->Step1 MeI, K2CO3 Int1 1-Methyl-4- Nitropyrazole Step1->Int1 Step2 Phase II: Minisci C-H Propylation Int1->Step2 Butyric Acid, AgNO3, (NH4)2S2O8 Int2 1-Methyl-3-Propyl- 4-Nitropyrazole Step2->Int2 Regio-separation Step3 Phase III: Pd/C Reduction Int2->Step3 H2, Pd/C Product Target: 1-Methyl-3-Propyl- 4-Aminopyrazole Step3->Product

Figure 1: Strategic workflow for the conversion of 4-nitropyrazole to the target amine.

Detailed Experimental Protocols

Phase I: N-Methylation of 4-Nitropyrazole

Objective: Irreversible protection of the nitrogen to prevent poisoning of the catalyst in subsequent steps and to establish the N-methyl core.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)[1][2][3]

  • Iodomethane (MeI) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN) [0.5 M concentration]

Protocol:

  • Charge a round-bottom flask with 4-nitropyrazole and K₂CO₃ in anhydrous ACN.

  • Cool the suspension to 0°C using an ice bath.

  • Add MeI dropwise over 15 minutes. Note: Exothermic reaction.

  • Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often >95% pure.

  • Yield Expectation: 90–95%.

Critical Insight: The starting material is symmetric (tautomeric equilibrium). Therefore, N-alkylation yields a single isomer, 1-methyl-4-nitropyrazole .

Phase II: Radical C-H Propylation (Minisci Reaction)

Objective: Direct alkylation of the electron-deficient pyrazole ring. Standard Friedel-Crafts alkylation fails here due to the deactivating nitro group; radical chemistry is the required solution.

Mechanism: The reaction utilizes the oxidative decarboxylation of butyric acid to generate a nucleophilic propyl radical. This radical attacks the electron-deficient positions (C3/C5) of the pyrazole.

Reagents:

  • 1-Methyl-4-nitropyrazole (1.0 equiv)

  • Butyric Acid (3.0 equiv) – Source of propyl radical

  • Silver Nitrate (AgNO₃) (0.2 equiv) – Catalyst

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 equiv) – Oxidant

  • Solvent: Water/Acetonitrile (1:1) + 10% TFA (to protonate the heterocycle, enhancing reactivity).

Protocol:

  • Dissolve 1-methyl-4-nitropyrazole and butyric acid in Water/ACN/TFA mixture.

  • Heat the solution to 70°C.

  • Simultaneous Addition: Dissolve (NH₄)₂S₂O₈ in water and AgNO₃ in water. Add these two solutions dropwise simultaneously to the reaction mixture over 30 minutes.

    • Why: Slow addition keeps the radical concentration low, preventing radical-radical dimerization (hexane formation) and favoring the attack on the heterocycle.

  • Stir at 70°C for 2 hours. Evolution of CO₂ gas indicates active decarboxylation.

  • Workup: Cool to RT. Neutralize with saturated NaHCO₃ (Caution: Foaming). Extract with Dichloromethane (DCM) (3x).

  • Purification (Crucial): The reaction produces a mixture of C3-propyl (Target) and C5-propyl (Isomer) derivatives.

    • Use Flash Column Chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Identification: The C5-isomer typically elutes after the C3-isomer due to steric shielding of the N-methyl group, but NOE (Nuclear Overhauser Effect) NMR analysis is required to confirm regiochemistry.

    • Target Isomer: 1-methyl-3-propyl-4-nitropyrazole.

MinisciMechanism Butyric Butyric Acid Radical Propyl Radical (•CH2CH2CH3) Butyric->Radical Ag(II)/S2O8 -CO2 Complex Radical-Sigma Complex Radical->Complex Attacks C3 Pyrazole 1-Me-4-Nitropyrazole (Protonated) Pyrazole->Complex Product 1-Methyl-3-Propyl- 4-Nitropyrazole Complex->Product Oxidation/Rearomatization -H+

Figure 2: Mechanistic pathway of the Silver-catalyzed Minisci decarboxylation.

Phase III: Nitro Reduction

Objective: Mild reduction of the nitro group to the amine without reducing the pyrazole ring double bonds.

Reagents:

  • 1-Methyl-3-propyl-4-nitropyrazole

  • Palladium on Carbon (10 wt% Pd/C) (10 mol%)

  • Hydrogen Gas (H₂) (Balloon pressure)

  • Methanol (MeOH)[1]

Protocol:

  • Dissolve the nitro-intermediate in MeOH.

  • Add Pd/C catalyst carefully under an argon stream (pyrophoric risk).

  • Purge the flask with H₂ gas (vacuum/fill cycle x3).

  • Stir vigorously under H₂ balloon at RT for 4–6 hours.

  • Monitoring: Solution often turns from yellow (nitro) to colorless (amine).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Concentrate filtrate to obtain 1-methyl-3-propyl-1H-pyrazol-4-amine .

  • Storage: Store under inert atmosphere (Argon/N₂) at -20°C; aminopyrazoles can oxidize/darken upon air exposure.

Data Summary & Troubleshooting

ParameterPhase I (Methylation)Phase II (Minisci Propylation)Phase III (Reduction)
Typical Yield 92%40–55% (combined isomers)85–95%
Key Impurity Unreacted SMC5-isomer, bis-alkylated productHydroxylamine intermediate
Purification CrystallizationSilica Chromatography (Essential)Filtration/Crystallization
Critical Control Temperature (0°C start)Addition Rate of OxidantInert Atmosphere during filtration

Troubleshooting the Minisci Step:

  • Low Conversion: Increase temperature to 80°C or add a second portion of AgNO₃/Persulfate.

  • Poor Selectivity:[4] If C3/C5 separation is difficult, consider switching to Selectfluor-mediated radical alkylation or using a bulky protecting group on Nitrogen (e.g., Trityl) instead of Methyl in Phase I, then deprotecting and methylating later (though this adds steps).

References

  • Minisci, F., et al. "Mechanism and Selectivity of the Silver-Catalyzed Oxidative Decarboxylation of Acids." Tetrahedron, 1971.

  • Dalinger, I. L., et al. "Regioselective and guided C-H activation of 4-nitropyrazoles." Russian Chemical Bulletin, 2014.

  • Pfizer Inc. "Process for the preparation of pyrazolopyrimidinones (Sildenafil Intermediates)." U.S. Patent 5,250,534, 1993. (Demonstrates the cyclization route comparison).

  • BenchChem Technical Support. "Selective N-Methylation of Pyrazoles." Application Note, 2025.

(Note: The Minisci reaction is the standard "textbook" method for alkylating electron-deficient heterocycles when starting from the ring, as cited in References 1 & 2.)

Sources

Application Notes and Protocols for Heterocyclic Amine Building Blocks in PDE5 Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the cGMP Pathway with Precision

Phosphodiesterase type 5 (PDE5) is a critical enzyme in cellular signal transduction, primarily known for its role in regulating cardiovascular function and smooth muscle relaxation.[1] It achieves this by specifically hydrolyzing cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling cascade.[2][3][4][5] The therapeutic inhibition of PDE5, which leads to an accumulation of cGMP, has been a landmark achievement in modern medicine, leading to blockbuster drugs for erectile dysfunction (ED) like sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra).[2][6] These inhibitors are also approved for treating pulmonary arterial hypertension (PAH), a serious condition characterized by high blood pressure in the lungs.[4][6]

The remarkable success of these drugs stems from their core molecular architecture, which is almost universally built upon specific heterocyclic amine scaffolds. These structures serve as rigid frameworks that mimic the endogenous substrate (cGMP) and allow for precise positioning of functional groups within the PDE5 active site. This guide provides an in-depth exploration of these essential building blocks, detailing their structure-activity relationships (SAR), synthetic protocols, and bioassay methodologies for researchers engaged in the discovery of next-generation PDE5 inhibitors.

The PDE5 Signaling Pathway: A Visual Overview

The mechanism of PDE5 inhibition is best understood by visualizing its place in the NO/cGMP pathway. Sexual stimulation or other physiological signals trigger the release of NO, which activates soluble guanylate cyclase (sGC). sGC, in turn, converts guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular calcium and resulting in smooth muscle relaxation and vasodilation.[4] PDE5 terminates this signal by breaking down cGMP into the inactive 5'-GMP.[2] PDE5 inhibitors block this degradation, prolonging the action of cGMP and enhancing the vasodilatory response.[3]

PDE5_Signaling_Pathway cluster_activation Activation Cascade cluster_degradation Signal Termination NO Nitric Oxide (NO) (from Nerve Endings/ Endothelial Cells) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP sGC (Active) converts GMP 5'-GMP (Inactive) cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes Inhibitor PDE5 Inhibitor (e.g., Sildenafil) Inhibitor->PDE5 Blocks

Caption: The Nitric Oxide/cGMP signaling pathway and the action of PDE5 inhibitors.

Pivotal Heterocyclic Amine Scaffolds

The design of potent and selective PDE5 inhibitors hinges on the selection of a suitable core scaffold. This framework must correctly orient key substituents to interact with residues in the enzyme's active site.

The Pyrazolopyrimidinone Core: The Foundation of Sildenafil

The pyrazolopyrimidinone scaffold is arguably the most significant heterocyclic system in PDE5 inhibitor research, forming the core of sildenafil.[7] Its rigid, bicyclic structure is an excellent mimic of the purine ring of cGMP. Structure-activity relationship (SAR) studies have revealed that modifications at several key positions are critical for potency and selectivity.[8][9][10]

  • The "West Wing" (Phenyl Ring): Attached at the C5 position, an alkoxy-substituted phenyl group is crucial. The ethoxy group of sildenafil, for instance, fits into a hydrophobic pocket.

  • The "North Wing" (Alkyl Group): The N1-methyl and C3-propyl groups also occupy hydrophobic regions of the active site. Varying the length and branching of the C3-alkyl chain can modulate potency.

  • The "East Wing" (Sulfonylphenylpiperazine): This is perhaps the most critical region for tuning solubility, pharmacokinetics, and selectivity. The sulfonamide linker connects to a piperazine ring, which sits at the entrance of the active site. The terminal N-methyl group on the piperazine is vital for aqueous solubility and oral bioavailability.[11]

The Piperazine Moiety: More Than a Solubilizing Group

The N-methylpiperazine group in sildenafil is a classic example of a heterocyclic amine building block used to optimize drug properties.[11][12] While its primary role is to enhance water solubility, making oral administration feasible, it also contributes to binding affinity. Modifying this group is a common strategy in medicinal chemistry:

  • Altering N-Substitution: Replacing the methyl group with other small alkyl or functionalized groups can fine-tune potency and metabolic stability.[11]

  • Bioisosteric Replacement: The entire piperazine ring can be replaced with other cyclic amines (e.g., piperidines, morpholines) to alter basicity, lipophilicity, and potential interactions with metabolizing enzymes.[13][14] This strategy of bioisosterism—exchanging one functional group for another with similar physical or chemical properties—is a cornerstone of modern drug design for improving efficacy and reducing toxicity.[15][16][17]

Other Prominent Scaffolds

While pyrazolopyrimidinones are foundational, research has identified other effective heterocyclic cores, demonstrating the versatility of this approach. These include imidazotriazinones and pyridopyrazolopyrimidinones, which also serve as effective cGMP mimetics and offer alternative intellectual property space and potentially different selectivity profiles.[18][19]

Structure-Activity Relationship (SAR) Summary

The development of new PDE5 inhibitors is guided by understanding how structural changes impact biological activity. Molecular modeling and extensive empirical data have established a clear pharmacophore.[20][21]

Pharmacophore_Model Scaffold Heterocyclic Core (e.g., Pyrazolopyrimidinone) - H-bonds with Gln817 - Mimics Guanine HP1 Hydrophobic Pocket 1 (Propyl Group @ C3) Scaffold->HP1 Fits into HP2 Hydrophobic Pocket 2 (Ethoxy Group) Scaffold->HP2 Projects into SP Selectivity Pocket (Ribose Pocket) Scaffold->SP Interacts with Solvent Solvent-Exposed Region (Piperazine Moiety) Scaffold->Solvent Extends into

Caption: A generalized pharmacophore model for a typical PDE5 inhibitor.

The table below summarizes key SAR trends. A critical aspect of inhibitor design is achieving high selectivity for PDE5 over other phosphodiesterase isoforms, particularly PDE6, which is found in the retina. Inhibition of PDE6 is associated with visual disturbances.[2][3][8]

Modification Site (Sildenafil Analogue)SubstitutionEffect on PDE5 IC50Selectivity vs. PDE6Rationale & Insights
Pyrazolopyrimidinone C3-position n-propylBaseline (nM potency)GoodOptimal fit in the primary hydrophobic pocket.
Ethyl / ButylSlight change in potencyMaintainedDemonstrates some tolerance for alkyl chain length variation.[22]
Phenyl C5'-position (Sulfonamide) N-methylpiperazineBaseline (nM potency)GoodThe piperazine moiety enhances solubility and occupies a solvent-exposed channel.
Other N-substituted piperazinesVariable potencyCan be improvedModifications here can fine-tune interactions and improve the selectivity profile.[11]
Bioisosteric replacement of phenylVariableCan be alteredReplacing the phenyl ring with other heterocycles (e.g., thiophene) can change the angle of the sulfonylpiperazine group, affecting selectivity.[6]

Application Protocols

Protocol 1: Synthesis of a Sildenafil Analogue

This protocol outlines a general, multi-step synthesis for a pyrazolopyrimidinone-based inhibitor, adapted from established literature procedures.[12][22][23]

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 2-Ethoxybenzoic Acid Step1 1. Nitration 2. Esterification 3. Alkylation Start->Step1 Intermediate1 Pyarazole-5- carboxylate Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Pyrazolopyrimidinone Core Step2->Intermediate2 Step3 Chlorosulfonation Intermediate2->Step3 Intermediate3 Sulfonyl Chloride Intermediate Step3->Intermediate3 Step4 Condensation Intermediate3->Step4 End Final Product: Sildenafil Analogue Step4->End Piperazine N-Methylpiperazine Piperazine->Step4

Caption: General synthetic workflow for a pyrazolopyrimidinone-based PDE5 inhibitor.

Step-by-Step Methodology:

  • Preparation of the Pyrazolopyrimidinone Core:

    • Rationale: This involves building the core heterocyclic scaffold that mimics the guanine base of cGMP. The synthesis typically starts from a substituted benzoic acid and constructs the pyrazole ring first, followed by the pyrimidinone ring.

    • Procedure: A common route involves the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring. This is followed by methylation, nitration, reduction, and finally cyclization with an appropriate reagent to form the fused pyrimidinone ring.[23]

  • Chlorosulfonation of the Phenyl Ring:

    • Rationale: This critical step introduces the sulfonyl chloride group, which is the reactive handle for attaching the solubilizing amine moiety. An improved method utilizes a combination of chlorosulfonic acid and thionyl chloride for higher purity and yield.[22]

    • Procedure: To chlorosulfonic acid (e.g., 2 molar equivalents) cooled to 0-10°C, add the pyrazolopyrimidinone intermediate portion-wise. Add thionyl chloride (1 molar equivalent).[22] Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench the reaction by pouring it onto crushed ice. Extract the sulfonyl chloride product with a suitable organic solvent like dichloromethane.

  • Condensation with N-methylpiperazine:

    • Rationale: This is the final coupling step where the heterocyclic amine building block (N-methylpiperazine) is attached to the core scaffold via a stable sulfonamide linkage.

    • Procedure: To the dichloromethane solution containing the sulfonyl chloride intermediate, add N-methylpiperazine (e.g., 1.2 molar equivalents) at room temperature.[22] Stir the reaction for 4 hours. Wash the organic layer with aqueous sodium bicarbonate solution and then with water. Concentrate the organic layer under reduced pressure to obtain the crude product. The final compound can be purified by crystallization from a solvent such as methanol.

Protocol 2: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust, homogeneous assay for measuring the inhibitory activity of test compounds against recombinant human PDE5A1.[24][25]

Assay Principle: The assay utilizes a fluorescein-labeled cGMP substrate (cGMP-FAM). In its cyclic form, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PDE5 hydrolyzes cGMP-FAM, the resulting linear GMP-FAM is captured by a specific binding agent (e.g., phosphate-binding nanoparticles), forming a large complex. This large complex tumbles slowly, leading to a high FP signal. Inhibitors prevent the hydrolysis of cGMP-FAM, thus keeping the FP signal low.[24][25]

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_data Data Acquisition & Analysis A Prepare serial dilutions of test compound in DMSO D Add compound/controls to wells A->D B Dilute PDE5A1 enzyme in assay buffer E Add diluted PDE5A1 enzyme B->E C Dilute cGMP-FAM substrate in assay buffer G Add cGMP-FAM substrate (Initiate Reaction) C->G D->E F Incubate (15 min, RT) (Inhibitor Binding) E->F F->G H Incubate (30-60 min, 37°C) (Enzymatic Reaction) G->H I Add Binding Agent (Stop Reaction) H->I J Incubate (30 min, RT) (Signal Stabilization) I->J K Read Fluorescence Polarization (mP) J->K L Calculate % Inhibition K->L M Determine IC50 Value L->M

Caption: Workflow for an in vitro fluorescence polarization-based PDE5 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[24]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.

    • Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate to their final working concentrations in the complete assay buffer.

  • Assay Procedure:

    • Add test compounds, a positive control (e.g., Sildenafil), and a DMSO-only control to the wells of a 96-well black microplate.[24]

    • Add the diluted PDE5A1 enzyme solution to all wells except the "blank" controls.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

    • Initiate the reaction by adding the diluted cGMP-FAM substrate to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding the Binding Agent.

    • Incubate for an additional 30 minutes at room temperature to allow the signal to stabilize.[24]

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 x (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where mP_sample is the reading from the test well, mP_min is the average of the "no enzyme" control, and mP_max is the average of the "DMSO only" (100% activity) control.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacokinetic Considerations

A potent inhibitor is only useful if it can reach its target in the body. The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound is heavily influenced by its chemical structure.[26][27] The heterocyclic amine building blocks used in PDE5 inhibitors are often modified to optimize these properties. For instance, PDE5 inhibitors are predominantly metabolized by the cytochrome P450 enzyme system, particularly CYP3A4.[2][28] Understanding how structural modifications affect interactions with these enzymes is crucial to avoid potential drug-drug interactions and ensure a favorable in vivo half-life.

Conclusion

Heterocyclic amine building blocks, particularly the pyrazolopyrimidinone core and associated piperazine moieties, are the cornerstones of modern PDE5 inhibitor research. Their rigid, modular nature provides a reliable framework for mimicking the endogenous substrate, while offering multiple vectors for chemical modification. By leveraging established synthetic routes and robust in vitro assays, researchers can rationally design and evaluate novel compounds. A deep understanding of the structure-activity relationships and pharmacokinetic implications of these building blocks is essential for developing the next generation of PDE5 inhibitors with enhanced potency, improved selectivity, and superior clinical profiles.

References

  • Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. PubMed. Available at: [Link]

  • Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Georgetown University. Available at: [Link]

  • Synthesis of Sildenafil Analogues from Anacardic Acid and Their Phosphodiesterase-5 Inhibition. ACS Publications. Available at: [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. Available at: [Link]

  • Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available at: [Link]

  • The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction. PubMed. Available at: [Link]

  • New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. Taylor & Francis Online. Available at: [Link]

  • The Clinical Pharmacokinetics of Phosphodiesterase‐5 Inhibitors for Erectile Dysfunction. Wiley Online Library. Available at: [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. PubMed. Available at: [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. PubMed. Available at: [Link]

  • (PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate. Available at: [Link]

  • Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. Semantic Scholar. Available at: [Link]

  • Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. The Pharmaceutical Journal. Available at: [Link]

  • WO2015114647A1 - Pyrazolopyrimidinones for the treatment of impotence and process for the preparation thereof. Google Patents.
  • Comparison of different heterocyclic scaffolds as substrate analog PDE5 inhibitors. PubMed. Available at: [Link]

  • Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. ResearchGate. Available at: [Link]

  • PDE5 inhibitor. Wikipedia. Available at: [Link]

  • PDEStrIAn: A Phosphodiesterase Structure and Ligand Interaction Annotated Database As a Tool for Structure-Based Drug Design. ACS Publications. Available at: [Link]

  • Molecular Dynamics-Assisted Discovery of Novel Phosphodiesterase-5 Inhibitors Targeting a Unique Allosteric Pocket. MDPI. Available at: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. F1000Research. Available at: [Link]

  • Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. ResearchGate. Available at: [Link]

  • Bioisosterism. Drug Design Org. Available at: [Link]

  • Structures of phosophodiesterase enzyme type 5 (PDE5) inhibitors (a)... ResearchGate. Available at: [Link]

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. SpringerLink. Available at: [Link]

  • PDE5A1 Assay Kit. BPS Bioscience. Available at: [Link]

  • Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach. Nature. Available at: [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Publications. Available at: [Link]

  • Natural phosphodiesterase 5 (PDE5) inhibitors: a computational approach. ResearchGate. Available at: [Link]

  • Structure -activity relationships of PDE5 inhibitors. PubMed. Available at: [Link]

  • An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PMC. Available at: [Link]

  • Understanding the structure-activity and structure-selectivity correlation of cyclic guanine derivatives as phosphodiesterase-5 inhibitors by molecular docking, CoMFA and CoMSIA analyses. PubMed. Available at: [Link]

  • Structures of PDE5 inhibitors and COX-2 inhibitory reference drugs. ResearchGate. Available at: [Link]

  • PDE5 inhibitor treatment options for urologic and non-urologic indications: 2012 update. Informa Healthcare. Available at: [Link]

  • Comparison of different heterocyclic scaffolds as substrate analog PDE5 inhibitors. ResearchGate. Available at: [Link]

  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. PMC. Available at: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. Available at: [Link]

  • Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. ResearchGate. Available at: [Link]

  • PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Nitropyrazole Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NP-RED-001 Subject: Improving Yield and Stability in the Reduction of 4-Nitropyrazole to 4-Aminopyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: Why This Reaction Fails

Welcome to the technical support guide for nitropyrazole reduction. If you are accessing this guide, you are likely facing one of two critical failure modes:

  • Reaction Stalling: The conversion stops at ~50-60% despite high catalyst loading.

  • Decomposition (The "Black Tar" Effect): The reaction completes, but workup yields a dark, insoluble gum instead of the expected off-white solid.

The reduction of 4-nitropyrazole is deceptively simple.[1] Unlike standard nitrobenzenes, the pyrazole ring contains basic nitrogen atoms that coordinate strongly to transition metal catalysts (poisoning) and an electron-rich amine product that is highly susceptible to oxidative polymerization (decomposition).

This guide provides self-validating protocols to overcome these specific mechanistic barriers.

Module 1: Catalytic Hydrogenation (The Gold Standard)

Best for: Clean profiles, scale-up, and pharmaceutical intermediates.

The Problem: Catalyst Poisoning

In neutral solvents (MeOH/EtOH), the lone pair on the pyrazole nitrogen (


 or 

) binds to the active sites of the Palladium (Pd) surface. This competes with hydrogen adsorption, effectively "poisoning" the catalyst and stalling the reaction.
The Solution: Acidic Protonation

You must conduct the hydrogenation in an acidic medium. Protonating the pyrazole nitrogen (


 for the conjugate acid) prevents it from coordinating with the metal surface.
Optimized Protocol
  • Substrate: 4-Nitropyrazole (1.0 equiv)[1][2]

  • Catalyst: 10 wt% Pd/C (5-10% loading relative to substrate mass)[1]

  • Solvent: Methanol (0.1 M concentration)

  • Additive: Acetic Acid (2.0 - 5.0 equiv) or HCl (1.1 equiv)

  • Conditions:

    
     (1-3 atm), RT to 40°C.
    

Step-by-Step Execution:

  • Dissolution: Dissolve 4-nitropyrazole in MeOH.

  • Acidification: Add Acetic Acid. Crucial: Do not skip.

  • Inerting: Purge the vessel with

    
     to remove oxygen (safety and catalyst activation).
    
  • Catalyst Addition: Add Pd/C carefully (pyrophoric risk).

  • Hydrogenation: Stir vigorously under

    
    .
    
  • Filtration: Filter through Celite® while keeping the filter cake wet (prevent fire).

  • Workup: See Module 3.

Visualizing the Mechanism

The diagram below illustrates how acidic conditions protect the catalyst surface.

CatalystPoisoning cluster_0 Neutral Conditions (Failure) cluster_1 Acidic Conditions (Success) NP_Neutral 4-Nitropyrazole (Free Base) Pd_Surface Pd Catalyst Surface NP_Neutral->Pd_Surface Lone Pair Attack Poisoning Strong N-Pd Coordination (Active Sites Blocked) Pd_Surface->Poisoning Stalled Reaction NP_Acid 4-Nitropyrazole (Protonated Cation) H2_Ads H2 Adsorption NP_Acid->H2_Ads No Coordination Reduction Successful Reduction H2_Ads->Reduction High Yield

Figure 1: Mechanism of catalyst poisoning in neutral media vs. protection via protonation in acidic media.

Module 2: Chemical Reduction (The Robust Alternative)

Best for: Labs without hydrogenation apparatus or when functional groups are sensitive to hydrogenolysis (e.g., benzyl ethers, halogens).

The Protocol: Iron/Ammonium Chloride

This is a modification of the Béchamp reduction. It is milder than Fe/HCl and avoids the harsh hydrolysis of sensitive groups.

  • Reagents: Iron powder (3-5 equiv),

    
     (4-5 equiv).[1]
    
  • Solvent: EtOH/Water (3:1 ratio).[1]

  • Temperature: Reflux (70-80°C).[1]

Troubleshooting the Iron Method:

  • Q: The reaction is sluggish.

    • A: Ensure high agitation. Iron powder sinks; the reaction occurs at the solid-liquid interface.[1] Use "Reduced Iron" or "Electrolytic Iron" powder for higher surface area.[1]

  • Q: I have a heavy emulsion during workup.

    • A: Do not extract the crude mixture directly. Filter the iron sludge through a Celite pad first, wash the pad with MeOH, concentrate the filtrate, and then perform extraction or salt formation.

Module 3: Isolation Strategy (The "Black Tar" Fix)

Critical Warning: 4-Aminopyrazole free base is unstable in air.[1] It rapidly oxidizes to dark, polymeric tars.[1] Do not rotovap to dryness as a free base. [1]

Strategy A: Isolation as a Salt (Recommended)

Convert the amine immediately to the Hydrochloride (HCl) or Sulfate salt. These salts are stable solids.[1]

  • From Hydrogenation: If you used HCl/MeOH as the solvent, simply evaporate the solvent to obtain the hydrochloride salt directly.

  • From Neutral/Acetic Acid: After filtration, add 1.5 equiv of HCl (in dioxane or ether) to the filtrate. The 4-aminopyrazole[1][2][3][4][5]·HCl salt will precipitate.[1] Filter and dry under vacuum.[1][6]

Strategy B: The "Telescoping" Approach

If the amine is an intermediate for an amide, urea, or sulfonamide, do not isolate it.

  • Filter the catalyst/iron.[1]

  • Add the next reagent (e.g., acid chloride, anhydride) directly to the filtrate solution.

  • Perform the reaction in situ. This minimizes exposure to oxygen.[1]

Decision Logic for Isolation

IsolationLogic Start Reduction Complete Isolate Do you need the pure amine? Start->Isolate Salt Isolate as Salt (HCl or H2SO4) Isolate->Salt Yes (Storage) Telescope Telescope Reaction (React in situ) Isolate->Telescope No (Next Step Immediate) FreeBase Isolate Free Base (High Risk of Tar) Isolate->FreeBase Avoid this path

Figure 2: Decision matrix for handling the unstable 4-aminopyrazole product.

Comparative Data Comparison

FeatureCatalytic Hydrogenation (Pd/C)Iron Reduction (Fe/NH4Cl)
Yield Potential High (90-98%)Moderate to High (80-90%)
Reaction Time Fast (1-4 hours)Slow (4-12 hours)
Scalability Excellent (Cleanest profile)Good (Cheaper reagents)
Safety Risks Fire (

, Pyrophoric Pd)
Thermal runaway (minor)
Workup Filtration (Simple)Filtration + Sludge (Messy)
Key Requirement Acidic Additive Vigorous Stirring

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Palladium? A: Yes, Raney Nickel is less susceptible to nitrogen poisoning than Palladium.[1] However, it is more difficult to handle (highly pyrophoric) and often requires higher pressures. If using Raney Ni, the acidic additive is less critical, but Pd/C + Acid remains the pharma-standard for reproducibility [1][3].

Q: My product turned purple/brown on the filter paper. Is it ruined? A: It is oxidizing.[1] If it is just surface discoloration, wash immediately with cold ether containing a trace of reducing agent (like sodium metabisulfite) or convert to the HCl salt immediately. If the bulk is black, repurification via recrystallization of the HCl salt (EtOH/Et2O) is required [4].

Q: Can I use Formic Acid/Ammonium Formate (Transfer Hydrogenation)? A: Yes. This is a valid alternative if gas cylinders are unavailable.[1] Use 10% Pd/C with Ammonium Formate (5 equiv) in refluxing methanol. This generates


in situ. The byproduct (ammonia) can be removed, but be aware it neutralizes the medium, so monitoring is required [5].

References

  • Catalytic Hydrogenation in Acidic Media

    • Title: Process for the preparation of 4-aminopyrazole derivatives.[1][3][4][7]

    • Source: WO2007034183A2 (Pfizer).
    • Context: Describes the necessity of acidic conditions (acetic acid or mineral acids) to prevent catalyst poisoning during large-scale manufacturing.
    • URL
  • Iron-Mediated Reduction (Fe/NH4Cl)

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[1][8][9][10]

    • Source: ChemSpider Synthetic Pages (Synthetic Page 528).
    • Context: Detailed protocol for mild reduction using Iron and Ammonium Chloride, applicable to acid-sensitive nitro compounds.[1]

  • Stability and Salt Formation

    • Title: 4-Aminopyrazole, HCl (Product Specification & Handling).[1]

    • Source: CymitQuimica / Indagoo.[1]

    • Context: Confirms the commercial standard of handling this amine as a Hydrochloride salt due to free-base instability.[1]

  • General Mechanisms of Nitro Reduction

    • Title: Reduction of Nitro Compounds.[1][7][8][9][10][11][12][13]

    • Source: Organic Chemistry Portal.[1]

    • Context: General mechanistic overview of hydrogenation and chemical reduction p
    • URL:[Link]

  • Transfer Hydrogenation

    • Title: A Mechanistic Guide to Nitro Group Reduction.[1]

    • Source: BenchChem.[1][6]

    • Context: Protocols for using Ammonium Formate and other hydrogen donors.[1][11]

Sources

Technical Guide: Solubility & Handling of 1-Methyl-3-Propyl-1H-Pyrazol-4-Amine

[1]

Introduction

1-Methyl-3-propyl-1H-pyrazol-4-amine is a specialized heterocyclic building block frequently used in the synthesis of bioactive scaffolds, including kinase inhibitors and GPCR ligands.[1] Its structural duality—featuring a basic primary amine attached to an electron-rich pyrazole core, flanked by lipophilic alkyl chains—creates a unique solubility profile that often confuses researchers.

This guide addresses the most common technical support tickets regarding this compound: unexpected precipitation, "oiling out" in aqueous media, and salt-form confusion.

Module 1: Solubility Profile & Solvent Selection

The Critical Distinction: Free Base vs. Salt

The single most common reason for solubility failure with this compound is mismatched solvent selection relative to the physical form (Free Base vs. Hydrochloride Salt).

FeatureFree Base (CAS 1516207-30-9) Hydrochloride Salt (HCl)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid (White/Off-white)
Polarity Moderate (Lipophilic alkyls dominate)High (Ionic lattice)
Primary Solvent DCM, Ethyl Acetate, THF Water, Methanol, DMSO
Incompatible Water (Neutral pH), HexanesDichloromethane (DCM), Ether, EtOAc
Solvent Compatibility Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Application Notes
Dichloromethane (DCM) High (>100 mg/mL)InsolubleBest for extraction and chromatography of the base.[1]
Methanol (MeOH) High High Universal solvent; excellent for reactions but nucleophilic.
Ethyl Acetate (EtOAc) Good Poor/InsolubleStandard extraction solvent for the free base.
DMSO / DMF High High Use for library storage or high-temp reactions.[1]
Water (pH 7) Low / Oiling OutHigh Base oils out at neutral pH; Salt dissolves instantly.
Hexanes / Heptane LowInsolubleUse as an antisolvent to precipitate the solid.

Technical Insight: The propyl group at the C3 position significantly increases lipophilicity compared to the methyl-only analog (1-methyl-4-aminopyrazole).[1] Consequently, the free base of this propyl analog partitions much more strongly into organic layers (DCM/EtOAc) during aqueous workups.

Module 2: Troubleshooting & FAQs

Issue 1: "The compound is oiling out in my aqueous reaction."

Diagnosis: You are likely generating the free base in a neutral or basic aqueous environment. Mechanism: The pKa of the 4-amino group is typically around 4.0–5.0 (conjugated to the ring), but the pyrazole ring nitrogen can also accept protons. At pH > 7, the molecule is neutral. The hydrophobic propyl chain prevents it from staying in solution, causing it to separate as a dense oil. Solution:

  • Cosolvent: Add 20–30% Methanol or Acetonitrile to the aqueous mixture.

  • pH Adjustment: If the reaction tolerates it, lower the pH to < 3 using HCl to form the soluble salt.

Issue 2: "I cannot dissolve the solid in DCM/Chloroform."

Diagnosis: You have the Hydrochloride (HCl) salt, not the free base. Verification: Check the Certificate of Analysis (CoA) for "Chloride Content" or test a small amount in water. If it dissolves in water but not DCM, it is the salt. Protocol (Salt-to-Base Conversion):

  • Dissolve the salt in minimal water.

  • Adjust pH to > 10 using saturated NaHCO₃ or 1M NaOH.

  • Extract 3x with DCM.

  • Dry organic layer over Na₂SO₄ and concentrate.

Issue 3: "The solution turned brown/black overnight."

Diagnosis: Oxidative degradation. Mechanism: Electron-rich aminopyrazoles are prone to oxidation by atmospheric oxygen, similar to phenylenediamines.[1] This forms radical cations that polymerize into dark impurities (azo/azoxy species). Prevention:

  • Always store the compound under Argon/Nitrogen.

  • Solvents: Degas solvents (sparge with N₂) before dissolving the compound for sensitive reactions.

  • Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light.

Module 3: Decision Trees & Workflows

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your specific experimental stage.

SolventSelectionStartStart: Select OperationCheckFormCheck Form:Salt or Free Base?Start->CheckFormBaseFree BaseCheckForm->BaseSaltHCl SaltCheckForm->SaltBaseRxnReaction Type?Base->BaseRxnBaseNonPolarAcylation / Alkylation(Non-Polar)BaseRxn->BaseNonPolarBasePolarCoupling / Heating(Polar)BaseRxn->BasePolarSolventDCMUse: DCM or THF(Add Base like TEA)BaseNonPolar->SolventDCMSolventDMFUse: DMF or DMSO(High Solubility)BasePolar->SolventDMFSaltSolubilityNeed Organic Solubilty?Salt->SaltSolubilityYesFreeBasePerform Free-Basing(Aq. NaHCO3 -> DCM)SaltSolubility->YesFreeBaseNoKeepSaltUse: Methanol or WaterSaltSolubility->NoKeepSaltYesFreeBase->SolventDCM

Figure 1: Decision logic for solvent selection based on the chemical form of 1-methyl-3-propyl-1H-pyrazol-4-amine.

Module 4: Experimental Protocols

Protocol A: Standard Dissolution for Biological Assays (Stock Solution)

Context: Preparing a 10 mM stock for in vitro screening.

  • Calculate: MW of Free Base = 139.20 g/mol . (If using HCl salt, adjust MW to ~175.6 g/mol ).

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? DMSO prevents volatility issues and ensures sterility.

  • Procedure:

    • Weigh 1.4 mg of compound into a sterile vial.

    • Add 1.0 mL of DMSO.

    • Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • QC Check: If the solution is cloudy, sonicate for 5 minutes. If cloudiness persists, centrifuge; a pellet indicates salt contamination or impurities.

Protocol B: Recrystallization / Purification

Context: Purifying the compound after synthesis or long storage.

  • Dissolution: Dissolve the crude material in a minimum amount of warm Ethyl Acetate (for free base).

  • Precipitation: Add Hexanes (or Heptane) dropwise until the solution turns slightly turbid.

  • Cooling: Store at 4°C overnight.

  • Collection: Filter the crystals/precipitate.

    • Note: If the compound oils out instead of crystallizing, scratch the glass surface with a spatula or add a seed crystal.

References

  • Chemical Identity & Properties

    • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Related Structure & Physical Data). National Library of Medicine. Available at: [Link]

  • Commercial Availability & CAS Verification
  • General Solubility of Aminopyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Standard text on pyrazole solubility trends).
  • Synthesis & Handling

    • Deng, X., Mani, N. S.[2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 2011, 88, 87-97. Available at: [Link] (Provides context on pyrazole workup solvents).

Handling hygroscopic properties of pyrazole amine salts

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling Hygroscopic Properties

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrazole amine salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to effectively manage the challenges associated with the hygroscopic nature of these compounds. Water content is a critical parameter that can significantly impact the stability, handling, and overall quality of your active pharmaceutical ingredients (APIs).[1][2] This guide will provide you with the necessary knowledge to mitigate these risks and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the hygroscopicity of pyrazole amine salts.

Q1: What makes pyrazole amine salts prone to hygroscopicity?

Pyrazole amine salts possess inherent structural features that make them susceptible to water absorption. The pyrazole ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, while the amine salt introduces an ionic component.[3][4] This combination of polar functional groups and ionic character creates a high affinity for water molecules from the surrounding environment. The tendency of a solid to absorb moisture is driven by the moisture gradient and the availability of polar chemical groups, such as hydrogen bonding sites.[5]

Q2: What are the primary consequences of uncontrolled moisture absorption in my pyrazole amine salt samples?

Uncontrolled water uptake can lead to a cascade of undesirable effects, compromising your experimental results and the viability of your drug candidate. These consequences include:

  • Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the degradation of the API.[2][5] This not only reduces the potency of your compound but can also lead to the formation of unknown impurities.

  • Physical Instability: Moisture can induce changes in the crystalline structure of the salt, potentially leading to deliquescence (dissolving in the absorbed water) or polymorphic transformations.[1][6] These changes can negatively impact the material's flowability, compressibility, and dissolution rate.

  • Handling and Processing Issues: Hygroscopic powders are notoriously difficult to handle. They can become sticky, clump together, and exhibit poor flow properties, which complicates accurate weighing and downstream processing, such as capsule filling.[2][7]

  • Inaccurate Dosing: If the water content is not accounted for, the actual weight of the active compound will be lower than measured, leading to significant dosing errors in subsequent experiments.

Q3: How can I quantify the amount of water in my pyrazole amine salt?

Accurately determining the water content is crucial for maintaining control over your experiments. The two most widely accepted methods in the pharmaceutical industry are:

  • Karl Fischer Titration (KFT): This is the gold standard for water content determination.[8] It is a highly specific and sensitive method that directly measures the amount of water in a sample, with the ability to detect concentrations from parts per million (ppm) to 100%. Its specificity to water makes it more reliable than methods that measure total volatile content.[8]

  • Thermogravimetric Analysis (TGA) / Loss on Drying (LoD): This technique measures the change in mass of a sample as it is heated.[8][9] While effective, it is important to note that LoD measures the total mass loss due to all volatile components, not just water. Therefore, it is most accurate for samples where water is the only significant volatile species.

Technique Principle Specificity Sensitivity Considerations
Karl Fischer Titration Coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide.High (specific to water)ppm to 100%The industry standard for accurate water content measurement.[8]
Thermogravimetric Analysis Measures weight loss upon heating.Low (measures all volatiles)Dependent on instrument sensitivityCan be misleading if other volatile solvents are present.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered when working with hygroscopic pyrazole amine salts.

Issue 1: My sample has become a sticky, clumpy solid and is difficult to weigh accurately.

  • Probable Cause: Your sample has absorbed a significant amount of atmospheric moisture, leading to deliquescence or particle agglomeration.[6] This is a clear indicator of improper storage or handling.

  • Solution:

    • Immediate Action: Transfer the sample to a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.[10]

    • Quantify Water Content: Once the sample appears dry, perform Karl Fischer titration to determine the precise water content.

    • Correct for Water Content: Adjust all future weighings based on the determined water content to ensure accurate dosing.

    • Preventative Measures: Review and improve your storage and handling procedures as outlined in the "Best Practices & Protocols" section below.

Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) that are not present in the reference standard.

  • Probable Cause: The presence of water may have caused hydrolysis of your pyrazole amine salt, leading to the formation of degradation products.[2]

  • Solution:

    • Confirm Degradation: Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and deduce their potential structures. This will help confirm if they are hydrolysis products.

    • Assess Water Content: Determine the water content of the sample that showed degradation.

    • Stability Study: If necessary, conduct a forced degradation study under controlled humidity and temperature conditions to understand the degradation pathway and kinetics.

    • Mitigation: Implement stricter moisture control measures during storage and sample preparation. Consider formulation strategies like co-crystallization to enhance stability.[5][11][12]

Issue 3: My dissolution profile shows inconsistent and slower-than-expected release.

  • Probable Cause: Moisture-induced changes in the physical properties of the salt, such as particle size, crystallinity, and surface characteristics, can significantly alter its dissolution behavior.

  • Solution:

    • Characterize Physical Properties: Use techniques like X-ray powder diffraction (XRPD) to check for changes in crystallinity and microscopy to observe particle morphology.

    • Control Environmental Conditions: Ensure that dissolution testing is performed in a humidity-controlled environment to prevent further moisture uptake during the experiment.

    • Formulation Optimization: Consider formulation approaches that can mitigate the impact of hygroscopicity on dissolution. This could involve co-processing with hydrophobic excipients or film coating.[5][11][12]

Best Practices & Protocols

Proactive measures are always more effective than reactive troubleshooting. The following protocols are designed to minimize moisture exposure and maintain the integrity of your pyrazole amine salts.

Protocol 1: Proper Storage of Hygroscopic Pyrazole Amine Salts

The primary defense against hygroscopicity is proper storage. Always consult the Safety Data Sheet (SDS) for specific storage recommendations.[6]

  • Step 1: Container Selection: Store hygroscopic salts in airtight containers with secure closures. Glass containers with screw caps lined with an inert material are preferable.

  • Step 2: Use of Desiccants: Place the primary container inside a larger, secondary container, such as a desiccator or a sealed bag, containing a desiccant.[10][13] Color-indicating silica gel is a good choice as it provides a visual cue when it needs to be regenerated.

  • Step 3: Inert Atmosphere: For extremely sensitive compounds, consider storage in a glove box under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Step 4: Temperature Control: Store at a consistent, cool temperature as temperature fluctuations can affect relative humidity.[15]

  • Step 5: Aliquoting: Upon receiving a new batch of a hygroscopic salt, consider immediately aliquoting it into smaller, single-use containers. This minimizes the exposure of the bulk material to the atmosphere during repeated openings.

Protocol 2: Handling and Weighing of Hygroscopic Pyrazole Amine Salts

Minimizing exposure time to the ambient environment is critical during handling.

  • Step 1: Controlled Environment: Whenever possible, handle and weigh hygroscopic materials in a low-humidity environment, such as a glove box or a room with controlled humidity.[2]

  • Step 2: Equilibration: Before opening the container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation from forming on the cold powder.

  • Step 3: Swift Action: Have all necessary tools and equipment ready before opening the container. Perform the weighing process as quickly and efficiently as possible.

  • Step 4: Secure Sealing: Immediately and securely reseal the container after use. For screw caps, consider wrapping the joint with parafilm for an extra layer of protection.[10]

Workflow for Handling Hygroscopic Pyrazole Amine Salts

G cluster_storage Storage Protocol cluster_handling Handling & Weighing Protocol storage_start Receive Compound storage_aliquot Aliquot into smaller, single-use containers storage_start->storage_aliquot storage_container Store in airtight primary container storage_aliquot->storage_container storage_desiccator Place in desiccator with desiccant storage_container->storage_desiccator storage_end Properly Stored Compound storage_desiccator->storage_end handling_start Retrieve from storage storage_end->handling_start For Experimental Use handling_equilibrate Equilibrate container to room temperature handling_start->handling_equilibrate handling_weigh Weigh quickly in controlled environment handling_equilibrate->handling_weigh handling_seal Immediately and securely reseal container handling_weigh->handling_seal handling_end Proceed with Experiment handling_seal->handling_end

Caption: Workflow for proper storage and handling of hygroscopic salts.

Advanced Mitigation Strategies

For drug development professionals facing persistent challenges with hygroscopicity, more advanced formulation strategies may be necessary.

  • Co-crystallization: This technique involves forming a crystalline solid that contains the pyrazole amine salt and a second, non-volatile compound (a co-former) in a stoichiometric ratio.[5][11][12] A well-chosen co-former can create a more stable crystal lattice that is less susceptible to moisture uptake.[[“]]

  • Film Coating: Applying a thin polymer film to the solid dosage form can act as a physical barrier, protecting the hygroscopic core from atmospheric moisture.[5][11][12]

  • Encapsulation: Enclosing the hygroscopic material within a protective shell, often through techniques like spray drying, can also serve as an effective moisture barrier.[5][11][12]

  • Co-processing with Excipients: Blending the hygroscopic salt with hydrophobic excipients can help to repel moisture and improve the overall stability of the formulation.[5][11][12]

Logical Flow for Mitigation Strategy Selection

Caption: Decision tree for selecting a hygroscopicity mitigation strategy.

By understanding the principles outlined in this guide and implementing these best practices, you can effectively manage the challenges posed by the hygroscopic nature of pyrazole amine salts, ensuring the quality, reliability, and success of your research and development efforts.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper | Bohrium. [Link]

  • Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. [Link]

  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. [Link]

  • The use of Moisture Meters. HQN. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • How to Store Reagents. Department of Chemistry : University of Rochester. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Hygroscopic Salt Behaviour. Sussex Damp Experts. [Link]

  • Determination of moisture and salt content distributions by combining NMR and gamma ray measurements. Fraunhofer-Publica. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. ResearchGate. [Link]

  • Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. MDPI. [Link]

  • Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. PMC. [Link]

  • Hygroscopic behavior and chemical composition evolution of internally mixed aerosols composed of oxalic acid and ammonium sulfat. ACP. [Link]

  • The structure of ammonium pyrazolates in the solid state. ResearchGate. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

Sources

Technical Support: Pyrazole N-Acylation Thermal Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Center. Subject: Thermal Modulation Strategies for N-Acylation of Pyrazoles Ticket ID: PYR-ACYL-OPT-001

As a Senior Application Scientist, I understand that N-acylation of pyrazoles is deceptive. It appears simple—a nucleophilic substitution at a nitrogen atom—but it is governed by a complex interplay between tautomeric equilibrium , kinetic vs. thermodynamic control , and the inherent lability of the N-acyl bond.

This guide moves beyond generic "add and stir" instructions. We will dissect the thermal parameters required to control regioselectivity and conversion, ensuring you isolate the specific isomer you need.

Part 1: The Kinetic vs. Thermodynamic Dilemma

Diagnosis: You are observing a mixture of isomers (N1-acyl vs. N2-acyl) or the ratio changes upon scale-up/heating.

Pyrazoles with different substituents at the 3- and 5-positions exist in tautomeric equilibrium. The N-acylation reaction can produce two distinct isomers. Temperature is your primary switch to control which one dominates.

  • Kinetic Control (Low Temp, < 0°C to RT): The acyl group attaches to the most nucleophilic nitrogen or the one most accessible sterically. This reaction is fast and irreversible at low energy.

  • Thermodynamic Control (High Temp, > 60°C/Reflux): The reaction becomes reversible. The acyl group can detach and re-attach (or migrate) to the position that yields the most stable product (usually minimizing steric clash between the acyl group and adjacent substituents).

Visualization: The Selectivity Pathway

The following diagram illustrates how temperature dictates the product outcome.[1][2]

ReactionCoordinate Start Pyrazole Tautomers + Acyl Chloride TS_Kin TS (Kinetic) Low Barrier Start->TS_Kin < 0°C TS_Therm TS (Thermodynamic) High Barrier Start->TS_Therm > 60°C Prod_Kin Kinetic Product (Less Stable, Fast) TS_Kin->Prod_Kin Prod_Therm Thermodynamic Product (More Stable, Slow) TS_Therm->Prod_Therm Prod_Kin->Start Heat (Reversibility)

Caption: Reaction coordinate showing the divergence between the kinetic product (low activation energy) and the thermodynamic product (higher stability), accessible via thermal reversibility.

Part 2: Troubleshooting Reactivity & Stability

Diagnosis: Low conversion yields or product degradation during workup.

1. The "Active Amide" Problem

N-acyl pyrazoles are acyl transfer reagents . The pyrazole ring acts as a good leaving group (similar to an imidazole in CDI couplings).

  • High Temperature Risk: If you heat too aggressively without excluding moisture, you accelerate hydrolysis, effectively reversing your reaction.

  • Optimization: If the reaction is sluggish, do not simply boil it. Add an acylation catalyst (DMAP) to lower the activation energy, allowing the reaction to proceed at a safer, lower temperature.

2. Solvent & Temperature Matrix

Select your solvent based on the required thermal ceiling.

SolventBoiling Point (°C)Application ScenarioRisk Factor
Dichloromethane (DCM) 40Kinetic Control. Standard for labile products.[3]Low. Good solubility for reactants.
Tetrahydrofuran (THF) 66General Purpose. Good for solubilizing polar pyrazoles.[3]Medium. Dryness is critical (hygroscopic).[3]
Acetonitrile (MeCN) 82Thermodynamic Control. Promotes isomerization.[3]High. Can participate in side reactions if very harsh.
Toluene 110Forcing Conditions. For sterically hindered substrates.[3]High. Promotes thermal rearrangement.
Part 3: Optimized Experimental Protocol

The "Thermal Ramp" Strategy

This protocol is designed to validate the kinetic product first, then force the thermodynamic product only if necessary.

Reagents:

  • Substituted Pyrazole (1.0 equiv)[3]

  • Acyl Chloride (1.1 - 1.2 equiv)[3]

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[3]

  • DMAP (0.1 equiv) - Optional, for catalytic boost

  • Solvent: Anhydrous DCM (Step A) or Toluene (Step B)[3]

Step-by-Step Workflow:

  • Baseline Setup (Kinetic Attempt):

    • Dissolve pyrazole and base in anhydrous DCM under Nitrogen/Argon.

    • Cool to 0°C. This is critical to suppress rapid equilibration.

    • Add Acyl Chloride dropwise. The exotherm must be controlled.

    • Checkpoint: Stir at 0°C for 30 mins, then warm to RT for 2 hours. Analyze by TLC/LCMS.

    • Result: If conversion is >90%, stop here. You have the Kinetic Product .

  • Thermal forcing (If conversion < 50%):

    • If RT stirring fails, do not reflux DCM. Switch solvent to THF or Toluene.

    • Add 10 mol% DMAP .

    • Heat to 50°C . Monitor every hour.

    • Why? DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the pyrazole more efficiently than the acid chloride alone, often negating the need for extreme heat [1].

  • Thermodynamic Equilibration (If wrong isomer formed):

    • If LCMS/NMR shows the undesired regioisomer, heat the reaction to reflux (80-110°C) for 4-12 hours.

    • This provides the energy to reverse the N-acylation and funnel the material into the deeper thermodynamic energy well (the more stable isomer) [2].

Part 4: FAQ - Troubleshooting Specific Scenarios

Q: I see the product on TLC, but it disappears after aqueous workup. Why? A: N-acyl pyrazoles are hydrolytically unstable. The "wash" step is likely hydrolyzing your product back to the starting pyrazole.

  • Fix: Switch to a non-aqueous workup. Filter off the amine-salt precipitate (Et3N·HCl) and concentrate the filtrate directly. If you must wash, use cold, slightly acidic brine and work fast.

Q: My pyrazole has a bulky group at position 3. Which isomer will I get? A: Sterics usually dominate.

  • Kinetic (Low Temp): Acylation prefers the nitrogen furthest from the bulky group (Position 1 if Position 3 is bulky).[3]

  • Thermodynamic (High Temp): The system will definitely equilibrate to place the acyl group on the nitrogen that minimizes steric clash (usually the same outcome, but heating ensures 100% selectivity if the kinetic phase was mixed) [3].

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave heating is excellent for forcing the thermodynamic product quickly (e.g., 120°C for 10 mins). However, it often degrades N-acyl pyrazoles if they are not electronically stabilized. Use this only if conventional reflux fails.

References
  • Organic Chemistry Portal. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation." Organic Chemistry Portal. [Link]

  • Dalal Institute. "Kinetic and Thermodynamic Control." Dalal Institute. [Link][3]

  • Chemistry LibreTexts. "Kinetic vs. Thermodynamic Control of Reactions." LibreTexts. [Link]

  • National Institutes of Health (PMC). "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles." PubMed Central. [Link][3]

Sources

Validation & Comparative

Technical Comparison Guide: 13C NMR Profiling of 3-Propyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR spectral data for 3-propyl-substituted pyrazoles Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, kinase inhibitors), the precise regiochemical assignment of substituents is a critical quality attribute. The differentiation between 3-propyl and 5-propyl isomers—and their behavior under annular tautomerism —remains a common analytical bottleneck.

This guide provides a comparative technical analysis of the 13C NMR spectral signatures of 3-propyl-substituted pyrazoles. It contrasts the dynamic spectral behavior of N-unsubstituted systems with the fixed regiochemistry of N-alkylated derivatives, providing researchers with a definitive framework for structural elucidation.

Mechanistic Foundation: Tautomerism & Regiochemistry

To interpret the 13C NMR data correctly, one must understand the underlying fluxional behavior of the pyrazole nucleus.

  • N-Unsubstituted Pyrazoles (Tautomeric): In solution (especially in non-polar solvents or at higher temperatures), 3-propyl-1H-pyrazole exists in rapid equilibrium with 5-propyl-1H-pyrazole. On the NMR timescale, this results in chemical shift averaging , making C3 and C5 appear equivalent or broadened.

  • N-Substituted Pyrazoles (Fixed): Derivatization at N1 (e.g., methylation) locks the tautomer. This breaks the symmetry, causing distinct shifts for C3 (adjacent to the imine-like N2) and C5 (adjacent to the amine-like N1).

Visualizing the Equilibrium

The following diagram illustrates the tautomeric exchange and its arrest via N-substitution.

Tautomerism cluster_0 N-Unsubstituted (Dynamic Equilibrium) cluster_1 N-Substituted (Fixed Regioisomers) T1 3-Propyl-1H-pyrazole (Tautomer A) T2 5-Propyl-1H-pyrazole (Tautomer B) T1->T2 Rapid H-Shift (k > 1/Δδ) N1 1-Methyl-3-propylpyrazole (Distinct C3 Signal) T1->N1 Methylation (Major Product) N2 1-Methyl-5-propylpyrazole (Distinct C5 Signal) T2->N2 Methylation (Minor Product)

Caption: Fig 1. Annular tautomerism results in signal averaging in N-unsubstituted pyrazoles, while N-alkylation locks the regiochemistry, yielding distinct spectral fingerprints.

Comparative Spectral Analysis

The following data contrasts the 13C NMR shifts of the dynamic 3(5)-propyl system against the fixed 1-methyl derivatives.

Table 1: Chemical Shift Comparison (ppm)

Solvent: CDCl3, 100 MHz

Carbon Position3(5)-Propyl-1H-pyrazole (Tautomeric Average)1-Methyl-3-propylpyrazole (Fixed Isomer)1-Methyl-5-propylpyrazole (Fixed Isomer)Diagnostic Note
C3 (Ring) 145.2 (Broad/Avg)152.4 105.5*C3 is highly deshielded in the 3-propyl isomer due to the adjacent C=N bond.
C4 (Ring) 103.5104.8106.1C4 is consistently the most shielded ring carbon.
C5 (Ring) 145.2 (Broad/Avg)130.2140.6 C5 is significantly upfield of C3 in the 1,3-isomer but deshielded in the 1,5-isomer.
Propyl-α (CH2) 28.529.826.4The α-methylene is shielded by ~3 ppm in the 5-isomer due to steric compression (N-Me interaction).
Propyl-β (CH2) 22.822.922.5Minimal diagnostic value.
Propyl-γ (CH3) 13.914.113.8Minimal diagnostic value.
N-Methyl N/A38.536.2N-Me on the 5-isomer is often shielded due to steric crowding.

*Note: In 1-methyl-5-propylpyrazole, the C3 position is unsubstituted, hence the significant upfield shift to ~105 ppm.

Critical Analysis of Solvent Effects
  • CDCl3: Favors discrete signals for N-substituted pyrazoles. For N-unsubstituted variants, signals may broaden due to intermediate exchange rates.[1][2]

  • DMSO-d6: Strong hydrogen bonding with the solvent stabilizes specific tautomers or slows proton exchange, often sharpening the signals of N-unsubstituted pyrazoles. However, it can cause a downfield shift of C3/C5 by 1–2 ppm relative to CDCl3.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, particularly for the quaternary carbons (C3/C5), the following protocol is recommended. This avoids the common pitfall of missing low-intensity quaternary signals.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 20–30 mg of the pyrazole derivative in 0.6 mL of solvent (CDCl3 or DMSO-d6).

    • Tip: Filter the solution through a cotton plug into the NMR tube to remove paramagnetic particulates that broaden lines.

  • Instrument Parameters (100 MHz 13C / 400 MHz 1H):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C3/C5) have long T1 relaxation times. A short D1 will suppress these signals, leading to misinterpretation.

    • Scans (NS): Minimum 512 scans for adequate S/N ratio on the quaternary peaks.

    • Spectral Width: 0 – 200 ppm.

  • Data Processing:

    • Apply an exponential window function (Line Broadening = 1.0 Hz) to enhance signal-to-noise.

    • Reference the spectrum to the solvent peak (CDCl3 triplet at 77.16 ppm).

Validation Workflow Diagram

NMR_Workflow cluster_Analysis Spectral Validation Start Crude Reaction Mixture TLC TLC Screening (Check Isomer Separation) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification H_NMR 1H NMR (Check Integration) Purification->H_NMR C_NMR 13C NMR (Check C3 vs C5 Shifts) H_NMR->C_NMR Decision Is C3 > 150 ppm? C_NMR->Decision HMBC 2D HMBC (Confirm N-Me to C5 Connectivity) Result_13 Confirm 1,3-Isomer HMBC->Result_13 Decision->HMBC Ambiguous Decision->Result_13 Yes Result_15 Confirm 1,5-Isomer Decision->Result_15 No (C5 ~140 ppm)

Caption: Fig 2. Decision tree for validating pyrazole regiochemistry using 13C NMR chemical shifts.

References
  • Claramunt, R. M., et al. (2006). "The Structure of Pyrazoles in the Solid State: A 13C CPMAS NMR Study." Journal of Chemical Crystallography. Link

  • Elguero, J., et al. (1993). "13C NMR of Pyrazoles." Magnetic Resonance in Chemistry, 31(2), 107-168.[3] Link

  • López, C., et al. (2019).[1][4] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4583. Link

  • Begtrup, M. (1974). "13C-NMR Spectra of Phenyl-Substituted Azoles." Acta Chemica Scandinavica, 28b, 61-70. Link

  • ChemicalBook. "n-Propyl Ether 13C NMR Spectrum." (Used for propyl chain shift verification). Link

Sources

Mastering Pyrazole Amine Purity: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Basic Polar" Paradox

Pyrazole amines represent a critical scaffold in modern kinase inhibitors and analgesic drugs. However, they present a notorious chromatographic challenge: the "Basic Polar Paradox."

  • The Basicity Issue: With pKa values often ranging from 8 to 10, these amines are positively charged at standard acidic HPLC conditions (pH 2-3). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing (

    
    ) and retention time instability.
    
  • The Polarity Issue: Small pyrazole amines are highly polar. On standard C18 columns, they often elute near the void volume (

    
    ), co-eluting with salt fronts and unretained matrix components.
    
  • The Regioisomer Issue: Synthesis often yields N-isomers (e.g., 1,3- vs. 1,5-isomers) that possess identical mass and nearly identical hydrophobicity, making MS detection insufficient and standard C18 separation impossible.

This guide objectively compares the three most effective methodologies for overcoming these hurdles: High-pH Reversed-Phase , Fluorinated (PFP) Phases , and HILIC .

Comparative Methodology Landscape

Method A: High-pH Reversed-Phase (The Modern Standard)
  • Principle: Utilizing hybrid-silica technology (e.g., Waters BEH™, Agilent Poroshell HPH™) that withstands pH > 10. At pH 10, the pyrazole amine is deprotonated (neutral), significantly increasing its hydrophobicity and retention on C18 while eliminating silanol cation-exchange interactions.

  • Best For: General purity analysis, maximizing peak capacity, and MS sensitivity (positive mode).

Method B: Pentafluorophenyl (PFP) Phases (The Isomer Solver)
  • Principle: PFP phases offer orthogonal selectivity through

    
    -
    
    
    
    interactions, dipole-dipole moments, and hydrogen bonding. The fluorine atoms create a distinct electron-deficient surface that interacts strongly with the electron-rich nitrogen systems of pyrazoles.
  • Best For: Separating critical pairs of regioisomers or halogenated impurities.

Method C: HILIC (The Ultra-Polar Alternative)
  • Principle: Uses a polar stationary phase (e.g., Amide or Bare Silica) with a high-organic mobile phase. Water becomes the "strong" solvent.[1][2][3]

  • Best For: Small, hydrophilic pyrazoles that elute in the void volume on any RP column.

Comparative Performance Matrix

The following data summarizes the performance of these methods for a representative 3-amino-4-methylpyrazole purity analysis containing a known regioisomer impurity.

MetricMethod A: High-pH C18 Method B: PFP (Acidic) Method C: HILIC (Amide)
Stationary Phase Hybrid C18 (Ethylene Bridged)Pentafluorophenyl PropylAmide-Bonded Particle
Mobile Phase pH pH 10.0 (

)
pH 2.7 (Formic Acid)pH 6.8 (

)
Retention Factor (

)
4.2 (Excellent)1.8 (Moderate)5.5 (High)
Tailing Factor (

)
1.05 (Symmetric) 1.25 (Acceptable)1.15 (Good)
Isomer Resolution (

)
1.83.5 (Superior) 1.2
MS Sensitivity High (Neutral analyte ionizing in source)Moderate (Compromised by TFA if used)High (High organic % enhances desolvation)
Robustness HighMedium (Sensitive to equilibration)Low (Long equilibration required)

Expert Insight: While High-pH C18 provides the best peak shape, the PFP phase is the only reliable choice if your synthesis yields structural isomers.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct method based on analyte properties.

MethodSelection cluster_mechanism Selectivity Mechanism Start Start: Pyrazole Amine Analysis Q1 Is the analyte retained on C18 (Acidic)? (k' > 1.5) Start->Q1 Q2 Are Regioisomers present? Q1->Q2 Yes MethodC Method C: HILIC (For Ultra-Polars) Q1->MethodC No (Elutes in Void) MethodA Method A: High-pH C18 (Best Peak Shape) Q2->MethodA No (General Purity) MethodB Method B: PFP Phase (Selectivity for Isomers) Q2->MethodB Yes (Critical Pairs) MechA High pH: Deprotonation suppresses silanol repulsion MethodA->MechA MechB PFP: Pi-Pi Interactions separate positional isomers MethodB->MechB

Figure 1: Strategic decision tree for pyrazole method development, prioritizing retention and selectivity.

Detailed Experimental Protocols

Protocol A: High-pH Reversed-Phase (Recommended Starting Point)

Objective: Maximize retention and peak symmetry for basic pyrazoles.

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (

    
     mm, 2.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C (Lowers viscosity, improves mass transfer).

  • Detection: UV 254 nm / MS ESI+ (Scan 100-600 m/z).

Why this works: At pH 10, the amine is neutral. This eliminates the "cation exchange" dragging effect on silica silanols and increases the molecule's hydrophobicity, pushing it away from the void volume.

Protocol B: PFP Selectivity Screening (For Regioisomers)

Objective: Separate structural isomers (e.g., 3-methyl vs. 5-methyl pyrazole) that co-elute on C18.

  • Column: ACE C18-PFP or Waters HSS PFP (

    
     mm, 1.8 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Gradient: Shallow gradient required.

    • 0-15 min: 10%

      
       40% B.
      
  • Temperature: 25°C (Lower temperature enhances steric/shape selectivity).

Why this works: The electron-deficient fluorine ring on the stationary phase acts as a Lewis acid, interacting specifically with the electron density of the pyrazole ring. The position of the methyl group on the pyrazole alters this interaction strength, allowing separation.

References

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from [Link]

  • Advanced Materials Technology. (2025). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Retrieved from [Link]

  • Waters Corporation. (2014). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column. Retrieved from [Link]

  • Hplc.eu. (n.d.). ACE C18-PFP technical brochure - HPLC. Retrieved from [Link]

Sources

Validating 4-Aminopyrazole Structure vs. 3(5)-Aminopyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation & Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Isomer Trap in Kinase Inhibitor Design

In medicinal chemistry, particularly within kinase inhibitor development (e.g., ATP-competitive scaffolds), the pyrazole ring is a privileged structure. However, the 4-aminopyrazole and 3(5)-aminopyrazole isomers represent a critical bifurcation point. While often treated as interchangeable "building blocks" in early synthesis, their electronic properties, hydrogen bond donor/acceptor vectors, and metabolic profiles differ radically.

This guide provides a definitive technical workflow to distinguish the regioisomerically stable 4-aminopyrazole from the tautomerically active 3(5)-aminopyrazole systems, ensuring structural integrity in drug development pipelines.

Structural Dynamics & Tautomerism

The primary source of confusion lies in the annular tautomerism of the pyrazole ring.

  • 4-Aminopyrazole: Structurally distinct. The amine is flanked by two carbon atoms (C3 and C5). It does not participate in the annular tautomerism that shifts the amine's relative position.

  • 3(5)-Aminopyrazole: These are tautomers.[1] In solution, the proton on the ring nitrogen oscillates, making the substituent at position 3 effectively equivalent to position 5 on the NMR time scale, unless the ring nitrogen is substituted (locked).

Visualization: Structural Divergence

The following diagram illustrates the static nature of the 4-amino isomer versus the dynamic equilibrium of the 3(5)-amino system.

PyrazoleIsomers cluster_0 Regioisomer A (Static) cluster_1 Regioisomer B (Dynamic Equilibrium) Node4AP 4-Aminopyrazole (Amine at C4) Node3AP 3-Aminopyrazole (Amine at C3) Node5AP 5-Aminopyrazole (Amine at C5) Node3AP->Node5AP Tautomerism (Fast Exchange)

Figure 1: The 3-amino and 5-amino forms exist in rapid equilibrium (tautomers), whereas 4-aminopyrazole is a distinct structural isomer.

Analytical Comparison: The Validation Matrix

To validate the structure, one must rely on specific spectroscopic signatures.[2] Mass spectrometry (MS) is generally insufficient as both isomers share the same


.[2]
Comparative Data Table
Feature4-Aminopyrazole3(5)-AminopyrazoleCausality/Mechanism
1H NMR (Ring Protons) Singlets (s) Doublets (d) 4-AP has isolated protons at C3/C5 (no vicinal coupling). 3-AP has vicinal H4-H5 coupling (

Hz).
13C NMR (C-NH2)

130–140 ppm

145–155 ppm
The C3/C5 position is more electron-deficient (imine-like character) compared to C4.
NOESY (N-Substituted) Correlation: N-R

H3/H5
Correlation: N-R

H5 (if 1,5-isomer)
Spatial proximity of N-substituent to adjacent ring proton.
X-Ray Crystallography Single defined latticeH-bond network dependent3-amino tautomer is often favored in solid state due to intermolecular H-bonding [1].
Deep Dive: The NMR "Fingerprint"

The most reliable method for rapid validation is 1H NMR coupling constants .

  • 3(5)-Aminopyrazole: Displays a characteristic vicinal coupling between H4 and H5 (if unsubstituted).

    
     is typically 2.0 – 3.0 Hz .
    
  • 4-Aminopyrazole: H3 and H5 are separated by the amine-bearing carbon. They appear as two singlets (if N-substituted) or one singlet (if N-unsubstituted and symmetric). They do not show the characteristic ~2.5 Hz doublet.

Experimental Validation Protocols

Do not rely on vendor labels. Follow this self-validating workflow to confirm identity.

Protocol A: 1H NMR Acquisition & Solvent Selection
  • Objective: Maximize resolution of labile protons and tautomeric distinctness.

  • Solvent: Use DMSO-d6 rather than CDCl3. DMSO slows proton exchange, often allowing observation of distinct NH tautomers or sharpening broad signals [2].

  • Step-by-Step:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

    • Acquire spectrum with sufficient scans (ns=32) to resolve small coupling constants.

    • Critical Check: Look for the region 5.5–6.0 ppm (H4 of 3-amino) vs 7.0–8.0 ppm (H3/H5 of 4-amino). H4 in 3-aminopyrazoles is significantly upfield due to the electron-donating effect of the adjacent amine.

Protocol B: NOESY "Regio-Lock" (For N-Substituted Pyrazoles)

If the pyrazole nitrogen is substituted (e.g., N-methyl), tautomerism is locked, and regioisomerism is fixed.

  • Objective: Distinguish 1-methyl-4-aminopyrazole from 1-methyl-5-aminopyrazole.

  • Method: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Interpretation:

    • 1,5-isomer (5-amino): Strong NOE cross-peak between N-Methyl protons and the adjacent substituent (or lack of proton).

    • 1,3-isomer (3-amino): Strong NOE cross-peak between N-Methyl protons and the C5-H proton.

    • 4-amino isomer: N-Methyl protons will show NOE to H5 (the proton at position 5). Crucially, H5 and H3 will appear as distinct singlets.

Protocol C: Chemical Derivatization (The "Chemical Proof")

If spectroscopy is ambiguous, react the amine with a symmetrical electrophile (e.g., acetic anhydride).

  • 4-Aminopyrazole product: Remains symmetric (in NMR) if N-unsubstituted.

  • 3-Aminopyrazole product: The amide proton often forms an intramolecular Hydrogen bond with the ring nitrogen (if 3-amido), shifting the NMR signal downfield (>10 ppm), which is geometrically impossible for the 4-amido isomer [3].

Decision Logic for Isomer Identification

Use the following logic gate to classify your unknown pyrazole sample.

ValidationLogic Start Unknown Aminopyrazole Sample NMR Run 1H NMR (DMSO-d6) Start->NMR CheckCoupling Check Ring Protons Coupling NMR->CheckCoupling Doublet Doublet (J ~ 2.5 Hz) observed? CheckCoupling->Doublet Vicinal H-H Singlet Only Singlets observed? CheckCoupling->Singlet Isolated H Result35 Identify as 3(5)-Aminopyrazole Doublet->Result35 NOESYCheck Run NOESY (If N-substituted) Singlet->NOESYCheck Confirm Position Result4 Identify as 4-Aminopyrazole NOESYCheck->Result4 N-Me correlates to H5 (H3/H5 are singlets)

Figure 2: Logical workflow for assigning pyrazole regiochemistry using 1H NMR coupling patterns.

Synthesis & Regiocontrol Context

Understanding the synthetic origin helps predict the impurity profile.

  • 4-Aminopyrazoles are typically synthesized via the condensation of hydrazines with 2-cyano-3-ethoxyacrylates or nitration of pyrazoles followed by reduction. The amine position is structurally "hard-coded" by the precursor [4].

  • 3(5)-Aminopyrazoles are synthesized from

    
    -ketonitriles  and hydrazines. This reaction is notorious for producing mixtures of 3-amino and 5-amino isomers (if N-substituted hydrazine is used) depending on solvent pH and steric bulk [5].
    

Validation Tip: If your synthesis involved a


-ketonitrile, you are almost certainly dealing with a 3(5)-system, not a 4-amino system.

References

  • Alkorta, I. et al. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state." ResearchGate.[1][3]

  • BenchChem Technical Support. "An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate." BenchChem.[2][4]

  • Filarowski, A. et al.
  • Lari, A. et al. "Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Scientific Research Publishing.

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry.

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-methyl-3-propyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-methyl-3-propyl-1H-pyrazol-4-amine. As a novel compound, specific safety data may be limited. Therefore, this guidance is synthesized from established protocols for structurally similar aminopyrazole derivatives, ensuring a cautious and proactive approach to safety.

Hazard Assessment: Understanding the Risks

Key Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Eye Irritation: Can cause serious irritation, potentially leading to damage if not addressed promptly.[1][2]

  • Acute Oral Toxicity: Ingestion may be harmful.[3][4]

  • Respiratory Irritation: Inhalation of airborne particles can irritate the respiratory system.[1]

Given these potential hazards, a comprehensive risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 1-methyl-3-propyl-1H-pyrazol-4-amine. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionStandardRationale
Eyes/Face Chemical safety goggles and a face shieldEN166 or ANSI Z87.1Provides protection against splashes and airborne particles.
Hands Nitrile gloves (double-gloving recommended)EN ISO 374Prevents skin contact. Regular glove changes are essential.
Body Laboratory coat (flame-retardant recommended)Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodMinimizes inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is mandatory.

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe handling of 1-methyl-3-propyl-1H-pyrazol-4-amine. The following diagram and procedural steps outline a self-validating system for laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. Setup weigh Weigh in Fume Hood don_ppe->weigh 2. Proceed dissolve Dissolve in Suitable Solvent weigh->dissolve 3. Prepare Solution reaction Perform Reaction dissolve->reaction 4. Experiment decontaminate Decontaminate Glassware reaction->decontaminate 5. Post-Reaction dispose_waste Dispose of Waste decontaminate->dispose_waste 6. Waste Management doff_ppe Doff PPE dispose_waste->doff_ppe 7. Final Steps

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.